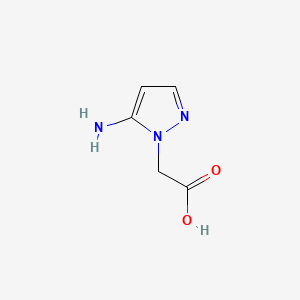

5-Amino-1-carboxymethylpyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-aminopyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-4-1-2-7-8(4)3-5(9)10/h1-2H,3,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGNFPJNGTWWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668483 | |

| Record name | (5-Amino-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144991-25-3 | |

| Record name | (5-Amino-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selective Route Optimization for 5 Amino 1 Carboxymethylpyrazole

Retrosynthetic Analysis and Key Disconnections for the 5-Amino-1-carboxymethylpyrazole Core

Retrosynthetic analysis of this compound reveals several key disconnections that form the basis of its various synthetic strategies. The most prominent disconnection is at the N1-C(carboxymethyl) bond, suggesting a direct alkylation of a pre-formed 5-aminopyrazole core as a straightforward approach. This strategy simplifies the synthesis to the preparation of the 5-aminopyrazole heterocycle itself.

Another critical set of disconnections breaks down the pyrazole (B372694) ring itself. This approach often involves the formation of the N1-N2 and C3-C4 bonds through the condensation of a hydrazine (B178648) derivative with a three-carbon synthon, typically a β-keto ester or a β-keto nitrile. This disconnection is central to many classical and contemporary pyrazole syntheses. The choice of the hydrazine derivative (e.g., hydrazine hydrate (B1144303), phenylhydrazine) and the three-carbon component dictates the substituents on the final pyrazole ring. For this compound, this implies using a hydrazine bearing a carboxymethyl group or a precursor that can be readily converted to it.

A third disconnection strategy involves a multicomponent approach where the pyrazole ring is assembled in a single step from three or more simple starting materials. This often involves an aldehyde, a source of active methylene (B1212753) (like malononitrile), and a hydrazine derivative. This convergent approach offers efficiency and the potential for rapid library synthesis.

Classical and Contemporary Synthetic Approaches to this compound

The synthesis of this compound and its derivatives has been approached through several classical and modern synthetic methodologies. These methods primarily revolve around the construction of the pyrazole core and the subsequent introduction of the required functional groups.

Cyclocondensation Reactions Utilizing Hydrazine Derivatives and β-Keto Esters/Nitriles

The most versatile and widely employed method for synthesizing the 5-aminopyrazole core involves the cyclocondensation of hydrazine derivatives with β-functionalized carbonyl compounds, such as β-keto esters or β-ketonitriles. beilstein-journals.org This reaction is a cornerstone of pyrazole chemistry.

One common pathway involves the reaction of a hydrazine with a β-ketonitrile. beilstein-journals.org For instance, the condensation of heteroarylhydrazines with alkylidenemalononitriles in refluxing ethanol (B145695) has been used to synthesize 5-amino-1-heteroaryl-3-substituted-4-cyanopyrazoles. beilstein-journals.org Similarly, the reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate leads to the formation of 5-amino-3-methylpyrazole-4-carboxamide. beilstein-journals.org

A notable example is the synthesis of 5-amino-1-arylpyrazole-4-carbonitriles through a one-pot reaction of hydrazines and α,β-unsaturated nitriles under mild conditions, which can achieve yields between 47% and 84%. The regioselectivity of this reaction is often high, with the amino group predominantly ending up at the 5-position. The reaction of malononitrile (B47326) and its derivatives with hydrazines is also a well-established route to 3,5-diaminopyrazoles. beilstein-journals.org

| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield (%) |

| Hydrazines | α,β-Unsaturated nitriles | Mild conditions | 5-Amino-1-arylpyrazole-4-carbonitriles | 47-84 |

| Heteroarylhydrazines | Alkylidenemalononitriles | Refluxing ethanol | 5-Amino-1-heteroaryl-3-methyl/aryl-4-cyanopyrazoles | Not specified beilstein-journals.org |

| α-Cyano-β-dimethylaminocrotonamide | Hydrazine hydrate | Not specified | 5-Amino-3-methylpyrazole-4-carboxamide | Not specified beilstein-journals.org |

Multicomponent Reaction Strategies for Pyrazole Annulation

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like pyrazoles from simple starting materials in a single step. nih.gov These reactions are atom-economical and allow for the rapid generation of molecular diversity. nih.gov

A common MCR for pyrazole synthesis involves the condensation of an aldehyde, an active methylene compound (e.g., malononitrile), and a hydrazine derivative. researchgate.net For example, a one-pot, three-component reaction of substituted benzaldehydes, malononitrile, and phenylhydrazine (B124118) in water using a recyclable alumina-silica-supported MnO2 catalyst has been developed for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. researchgate.net This method offers high yields (81-96%) and short reaction times. researchgate.net

Another MCR approach utilizes a Lewis acid catalyst, such as Yb(PFO)3, to facilitate the reaction between aldehydes, β-ketoesters, and hydrazines, leading to the formation of persubstituted pyrazoles. beilstein-journals.org The catalyst activates the enol tautomer of the β-ketoester, promoting its cyclization with the initially formed hydrazone. beilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Yield (%) |

| Substituted benzaldehydes | Malononitrile | Phenylhydrazine | Alumina-silica-supported MnO2 / Water | 5-Amino-1H-pyrazole-4-carbonitrile derivatives | 81-96 researchgate.net |

| Aldehydes | β-Ketoesters | Hydrazines | Yb(PFO)3 | Persubstituted pyrazoles | Not specified beilstein-journals.org |

Derivatization from Pre-Existing Pyrazole Scaffolds

An alternative to building the pyrazole ring from scratch is to modify a pre-existing pyrazole scaffold. This approach is particularly useful for introducing the carboxymethyl group onto the N1 position of a 5-aminopyrazole.

Direct alkylation of 5-aminopyrazole with a suitable reagent like chloroacetic acid or its ester is a common strategy. This reaction is typically carried out in a polar solvent such as DMF or ethanol. However, a significant challenge in this approach is the potential for competing N2-alkylation, which necessitates careful control of the reaction conditions and stoichiometry to ensure the desired N1-substituted product. Yields for this type of reaction can range from 47% to 93%, depending on the specific substituents on the pyrazole ring.

Another derivatization approach involves the transformation of other functional groups on the pyrazole ring. For instance, a 5-amino-4-carboxy-1-carboxymethylpyrazole can be decarboxylated by heating to yield (5-amino-1H-pyrazol-1-yl)acetic acid. molaid.com This method has been reported to produce the target compound in a yield of 82% after a reaction time of 0.5 hours. molaid.com

Purification and Isolation Methodologies at Research Scale

At the research scale, the purification and isolation of this compound and its derivatives typically involve standard laboratory techniques. After the reaction is complete, the crude product is often isolated by filtration if it precipitates from the reaction mixture.

Recrystallization is a common method for purifying solid products. The choice of solvent is crucial and is often an alcohol like ethanol. rsc.org For instance, after a multicomponent synthesis, the product can be recrystallized from ethanol to achieve high purity. rsc.org

Chromatographic techniques are also widely used. Thin-layer chromatography (TLC) is employed to monitor the progress of the reaction. rsc.org For purification, column chromatography using silica (B1680970) gel is a standard procedure. A mixture of solvents, such as n-hexane and ethyl acetate, is often used as the eluent. rsc.org In some cases, separation of isomers or closely related products can be achieved using liquid chromatography-mass spectrometry (LC-MS). beilstein-journals.org

After synthesis, the catalyst and any remaining solvents need to be removed. In reactions using solid-supported catalysts, the catalyst can be separated by centrifugation or filtration. rsc.org The solvent is then typically removed from the reaction mixture by evaporation under reduced pressure. rsc.org

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods for pyrazole derivatives, including this compound. This involves the application of green chemistry principles, such as the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions.

One significant advancement is the use of water as a solvent for pyrazole synthesis. researchgate.net Water is a non-toxic, non-flammable, and inexpensive solvent, making it an excellent alternative to volatile organic compounds. For example, the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been successfully carried out in water using a recyclable catalyst. researchgate.net

The development of recyclable catalysts is another key aspect of green pyrazole synthesis. Layered double hydroxides (LDH) modified with copper iodide have been used as a catalyst for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile analogs in aqueous ethanol. This catalyst can be recovered and reused, reducing waste and cost. researchgate.net Similarly, a SnO–CeO2 nanocomposite has been shown to be an efficient and recyclable catalyst for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile in water. researchgate.net

Microwave-assisted synthesis has also emerged as a green technique. researchgate.net Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods, leading to more energy-efficient processes. researchgate.net

| Green Chemistry Principle | Application in Pyrazole Synthesis | Example |

| Use of Greener Solvents | Water as a reaction medium | One-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives in water. researchgate.net |

| Recyclable Catalysts | Heterogeneous catalysts that can be easily separated and reused | LDH modified with copper iodide for synthesis in aqueous ethanol. SnO–CeO2 nanocomposite for synthesis in water. researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times and improved yields in the synthesis of various heterocyclic compounds. researchgate.net |

Catalyst Development for Sustainable Production

The pursuit of green chemistry principles has led to the development of novel catalysts that offer high efficiency, stability, and reusability for the synthesis of 5-aminopyrazole derivatives. nih.gov These catalysts are central to creating sustainable production pathways by minimizing waste, reducing energy consumption, and often allowing for milder reaction conditions.

A notable advancement is the use of heterogeneous nanocatalysts, which can be easily separated from the reaction mixture and reused. For instance, a nano catalyst featuring copper immobilized on a modified layered double hydroxide (B78521) (LDH@PTRMS@DCMBA@CuI) has demonstrated significant activity and selectivity in the one-pot, three-component synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.gov This method provides excellent yields (85–93%) in short reaction times (15–27 minutes) under mild conditions. nih.gov Similarly, silica-coated magnetic nanoparticles functionalized with bis(thioglycolic acid)-vanillin (Fe3O4@SiO2@vanillin@thioglycolic acid MNPs) serve as a recyclable catalyst for the mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles. rsc.org This catalyst can be recovered using an external magnet and reused for at least six consecutive cycles without a significant loss of activity. rsc.org

Other innovative catalytic systems include SnO–CeO2 nanocomposites, which are effective for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile in water, and alumina–silica-supported MnO2. researchgate.net The development of such catalysts underscores a shift towards more environmentally benign and economically viable chemical manufacturing. nih.govresearchgate.net

Table 1: Comparison of Sustainable Catalysts for 5-Aminopyrazole Synthesis

| Catalyst | Reaction Type | Key Advantages | Yields | Reaction Time | Source |

|---|---|---|---|---|---|

| LDH@PTRMS@DCMBA@CuI | Three-component, one-pot | Eco-friendly, stable, mild conditions, easy purification | 85–93% | 15–27 min | nih.gov |

| Fe3O4@SiO2@vanillin@thioglycolic acid MNPs | Three-component, mechanochemical | Recyclable (6 cycles), solvent-free potential, high yields | High | Short | rsc.org |

| SnO–CeO2 Nanocomposite | Three-component, one-pot | Water-mediated, reusable, cost-effective | Not specified | Not specified | researchgate.net |

| Alumina–silica-supported MnO2 | Three-component, one-pot | Recyclable, room temperature, aqueous media | Not specified | Not specified | researchgate.net |

Solvent-Free and Aqueous Media Reaction Systems

A key strategy in green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives, such as water, or by eliminating the solvent altogether. researchgate.net The synthesis of 5-aminopyrazole derivatives has seen significant progress in this area.

Reactions conducted in aqueous media, such as water or a water/ethanol mixture, have been shown to be highly effective. nih.gov For example, the LDH@PTRMS@DCMBA@CuI catalyzed synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives proceeds efficiently in a H₂O/EtOH solvent system at 55 °C. nih.gov The use of water as a solvent is not only environmentally friendly but can also enhance reaction rates and selectivity due to its unique physical properties. researchgate.net

Solvent-free reaction conditions represent another major advancement, often associated with mechanochemical methods like grinding or ball-milling. rsc.orgresearchgate.net These techniques reduce waste and can lead to the formation of products in a single, efficient step. nih.govrsc.org For instance, the synthesis of 5-amino-1,2,3-triazole derivatives has been successfully achieved under solvent-free conditions, highlighting a methodology that is broadly applicable to other nitrogen-containing heterocycles. researchgate.net The development of solvent-free protocols is advantageous due to operational simplicity, reduced environmental impact, and often lower costs. researchgate.netnih.gov

Table 2: Green Reaction Media for Pyrazole Synthesis

| Reaction System | Example Reaction | Advantages | Source |

|---|---|---|---|

| Aqueous Media (Water/Ethanol) | Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles | Eco-friendly, mild conditions, simplicity | nih.gov |

| Aqueous Media (Water) | Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles using SnO–CeO2 | Green solvent, sustainable, scalable | researchgate.net |

| Solvent-Free | Mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles | Reduced waste, operational simplicity, eco-friendly | rsc.org |

| Solvent-Free | Synthesis of 5-amino-1,2,3-triazole derivatives | Step economy, broad substrate scope | researchgate.net |

Microwave-Assisted and Sonochemical Enhancements in Synthesis

Alternative energy sources like microwave irradiation and ultrasound (sonochemistry) are increasingly used to accelerate reaction rates, improve yields, and enhance selectivity in organic synthesis. These techniques are often more energy-efficient than conventional heating methods. researchgate.netresearchgate.net

Microwave-assisted synthesis has been effectively applied to the preparation of pyrazole-containing fused ring systems. In one study, the multicomponent reaction of 5-aminopyrazole derivatives with cyclic 1,3-dicarbonyl compounds and dimethylformamide dimethylacetal (DMFDMA) was performed under controlled microwave heating at 150 °C for just 15 minutes. beilstein-journals.org This method afforded the desired pyrazolo[1,5-a]quinazolin-6(7H)-ones regioselectively and in good yields. beilstein-journals.org The rapid heating and precise temperature control offered by microwave reactors contribute to the efficiency of this process.

Sonochemical synthesis, which utilizes the energy of acoustic cavitation, is another powerful tool for preparing advanced materials and chemical compounds. researchgate.net While specific applications to this compound are not detailed, the method is widely used for synthesizing nanomaterials and complex frameworks, such as metal-organic frameworks (MOFs). researchgate.netresearchgate.net The intense local heating and pressure generated by cavitation can drive reactions that are difficult to achieve under conventional conditions, suggesting its potential for the efficient synthesis of functionalized pyrazoles.

Regioselectivity and Stereoselectivity Control in Synthetic Routes

Controlling the regioselectivity of reactions is crucial for the synthesis of specific isomers of functionalized pyrazoles. The 5-aminopyrazole scaffold possesses multiple nucleophilic centers (N1, C4, and the exocyclic NH₂ group), which can lead to the formation of different products. beilstein-journals.org

Research into the reaction of 5-aminopyrazoles with various electrophiles has provided insights into controlling the reaction outcome. For example, in the multicomponent reaction involving 5-aminopyrazoles, cyclic 1,3-diketones, and DMFDMA, the reaction proceeds exclusively at the exocyclic amino group. beilstein-journals.org This high regioselectivity is attributed to steric factors that hinder an attack by the ring nitrogen (N1). beilstein-journals.org This leads to the selective formation of 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones rather than the alternative pyrazolo[5,1-b]quinazolin-8(5H)-one isomers. beilstein-journals.org

Similarly, the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from the reaction of aryl hydrazines and (ethoxymethylene)malononitrile demonstrates excellent regioselectivity. scirp.org The reaction yields the desired cyclized pyrazole as the exclusive product, with no observation of the 3-amino regioisomer or uncyclized intermediates. scirp.org A plausible mechanism involves the initial Michael-type addition of the substituted nitrogen of the aryl hydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by intramolecular cyclization and elimination of ethanol. This control over the reaction pathway is essential for producing the desired isomer with high purity and yield. scirp.org

Chemical Reactivity and Mechanistic Investigations of 5 Amino 1 Carboxymethylpyrazole Transformations

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents. pharmajournal.netijnrd.org In 5-Amino-1-carboxymethylpyrazole, the amino group at the 5-position and the carboxymethyl group at the 1-position significantly modulate the electronic properties of the ring. The amino group is an electron-donating group, which increases the electron density of the ring, making it more susceptible to electrophilic attack. researchgate.net Conversely, the carboxymethyl group has an electron-withdrawing effect.

Generally, electrophilic substitution on the pyrazole ring, such as halogenation, nitration, and sulfonation, readily occurs at the C4-position, which is the most electron-rich carbon atom. pharmajournal.netijnrd.orgpharmaguideline.com The presence of the activating 5-amino group further facilitates this reactivity. For instance, 5-aminopyrazoles can undergo chemoselective arylation at the C4-position under mild conditions. plos.orgnih.gov

5-Aminopyrazoles are polyfunctional compounds with three primary nucleophilic centers: the 5-amino group, the N1 nitrogen of the pyrazole ring, and the C4 carbon, with a general reactivity order of 5-NH2 > 1-NH > 4-CH. nih.govbeilstein-journals.org This inherent nucleophilicity allows them to react with various bielectrophiles to construct fused heterocyclic systems. nih.govbeilstein-journals.org

Functional Group Interconversions at the Carboxymethyl Moiety

The carboxymethyl group (-CH2COOH) attached to the N1 position of the pyrazole ring offers a site for various functional group transformations.

The carboxylic acid functionality of this compound can readily undergo esterification reactions with alcohols in the presence of an acid catalyst to form the corresponding esters. Similarly, amidation can be achieved by reacting the carboxylic acid with amines, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt), to produce amides. beilstein-journals.org For example, the synthesis of aminobenzothiazole linked pyrazolo[1,5-a]pyrimidine (B1248293) conjugates has been reported where a carboxylic acid on the pyrazole ring system was coupled with aminobenzothiazoles to form amide derivatives. beilstein-journals.org

Dehydration reactions of the carboxymethyl group are less common but can be envisaged to form species like ketenes under specific, high-energy conditions, though such transformations are not typically reported for this compound.

The pyrazole ring itself is generally resistant to oxidation and reduction due to its aromatic character. pharmajournal.netijnrd.orgcopbela.org However, the side chains attached to the ring can be chemically modified. The carboxylic acid group of the carboxymethyl moiety can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This transformation would yield 5-amino-1-(2-hydroxyethyl)pyrazole.

Conversely, while the carboxyl group is already in a high oxidation state, the pyrazole ring system is generally stable to oxidizing agents. However, side chains on pyrazoles can be oxidized to a carboxylic acid group using reagents like potassium permanganate. pharmajournal.netcopbela.org In the case of this compound, the carboxyl group is already present.

A convenient method for preparing pyrazole carboxylic acids from methylpyrazoles involves a cobalt-catalyzed liquid phase oxidation. oup.com This method has been shown to be effective for the selective oxidation of a methyl group at the 4-position of the pyrazole ring to a carboxylic acid. oup.com

Reactivity and Derivatization of the 5-Amino Group

The 5-amino group is a key site for derivatization, exhibiting nucleophilic character that allows for a variety of chemical modifications. scirp.orgresearchgate.net

The primary amino group of 5-aminopyrazoles can be readily acylated with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. plos.orgnih.govresearchgate.net Sulfonylation with sulfonyl chlorides yields sulfonamides. plos.orgnih.govresearchgate.net Alkylation of the 5-amino group is also a common transformation, leading to secondary or tertiary amines. plos.orgnih.govresearchgate.net These reactions are popular techniques for the functionalization of 5-aminopyrazoles. plos.orgnih.govresearchgate.net For instance, a solid-phase synthesis of 5-aminopyrazoles and their N-acyl and N-sulfonyl derivatives has been reported. beilstein-journals.org

Table 1: Examples of Derivatization Reactions of the 5-Amino Group in Pyrazoles

| Reaction Type | Reagent Example | Product Type | Reference |

| Acylation | Acid Chloride | Amide | plos.org, nih.gov, researchgate.net |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | plos.org, nih.gov, researchgate.net |

| Alkylation | Alkyl Halide | Alkylated Amine | plos.org, nih.gov, researchgate.net |

The 5-amino group of aminopyrazoles can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a pyrazolediazonium salt. acs.orgresearchgate.netclockss.org These diazonium salts are versatile intermediates that can participate in a range of coupling reactions. acs.orgresearchgate.net

For example, they can be coupled with activated aromatic compounds (azo coupling) to form azo dyes. researchgate.net They can also react with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to yield hydrazones, which can then be cyclized to form fused heterocyclic systems like pyrazolo[5,1-c] nih.govbeilstein-journals.orgscirp.orgtriazines. acs.orgnih.gov The diazotization of 5-aminopyrazoles and subsequent intramolecular azo coupling has been used to synthesize pyrazolo[3,4-c]cinnolines. researchgate.net

Cyclization and Annulation Reactions Involving this compound as a Building Block

This compound is a versatile precursor in the synthesis of fused heterocyclic systems due to the presence of multiple nucleophilic centers. The reactivity of its parent scaffold, 5-aminopyrazole, is characterized by three primary nucleophilic sites: the exocyclic amino group (5-NH₂), the pyrazole ring nitrogen (1-NH), and the carbon at the 4-position (4-CH). The general order of reactivity for these sites is 5-NH₂ > 1-NH > 4-CH. nih.govbeilstein-journals.org This inherent reactivity allows 5-aminopyrazole derivatives to react with various bielectrophiles, leading to the construction of fused six-membered rings in cyclization and annulation reactions. nih.govnih.gov

The carboxymethyl group at the N1 position of this compound modifies this reactivity profile by blocking the 1-NH site. Consequently, cyclization reactions primarily involve the 5-amino group and the C4 position. These reactions are crucial for synthesizing a variety of fused pyrazole derivatives, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry and material science. nih.gov

For instance, the reaction of 5-aminopyrazoles with enaminones can lead to different isomeric products depending on the substituent at the N1 position. When the N1 position is unsubstituted (1-NH), condensation with an enaminone can result in a pyrazolo[1,5-a]pyrimidine. nih.gov This occurs through cyclocondensation between the 1-NH of the pyrazole and the carbonyl carbon of the enaminone. beilstein-journals.org However, in N1-substituted derivatives like this compound, the reaction pathway is altered. An acid-catalyzed reaction with an enaminone would likely proceed through the generation of an intermediate that undergoes condensation and cyclization between the C4 position of the pyrazole and the carbonyl group of the enaminone, yielding a pyrazolo[3,4-b]pyridine derivative. nih.govbeilstein-journals.org

Multicomponent reactions also highlight the utility of 5-aminopyrazoles as synthetic building blocks. A three-component reaction involving a 5-aminopyrazole, an arylaldehyde, and 2H-thiopyran-3,5(4H,6H)-dione in glacial acetic acid has been shown to produce complex heterocyclic systems like tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridines. beilstein-journals.org Similarly, reactions with β-haloaldehydes can generate the pyrazolo[3,4-b]pyridine nucleus through in situ intramolecular cyclization. nih.gov

The table below summarizes representative cyclization reactions using the 5-aminopyrazole core.

| Reactant 1 | Reactant 2 | Conditions | Fused Ring System | Ref. |

| 5-Aminopyrazole | Enaminone | Acetic Acid | Pyrazolo[3,4-b]pyridine | nih.govbeilstein-journals.org |

| 1-NH-5-Aminopyrazole | Enaminone | Acetic Acid | Pyrazolo[1,5-a]pyrimidine | nih.govbeilstein-journals.org |

| 5-Aminopyrazole | β-Haloaldehyde | Pd/Cu Catalyst | Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Aminopyrazole | Arylaldehyde, Thiopyranedione | Acetic Acid, Ammonium Acetate | Pyrazolo[3,4-b]thiopyrano[4,3-e]pyridine | beilstein-journals.org |

Tautomerism and Isomerization Dynamics of the Molecular Structure

The structural dynamics of this compound are influenced by tautomerism and isomerization, phenomena common to heterocyclic compounds. wikipedia.org These processes involve the migration of a proton or the rotation around single bonds, leading to distinct but interconvertible molecular forms.

Prototropic tautomerism refers to the relocation of a hydrogen atom, often accompanied by a shift in double bonds. wikipedia.org For aminopyrazoles, the primary form of this phenomenon is amino-imino tautomerism. researchgate.net The this compound molecule can theoretically exist in equilibrium between its amino tautomer and at least one imino tautomer.

Amino form: This is the canonical structure, 5-amino-1-carboxymethyl-1H-pyrazole, where the exocyclic nitrogen is an amino (-NH₂) group. Generally, for most amino-heteroaromatic compounds, the amino form is the predominant and more stable tautomer. researchgate.net

Imino form: This tautomer, 5-imino-1-carboxymethyl-2,5-dihydro-1H-pyrazole, is formed by the formal migration of a proton from the exocyclic amino group to the C5 position of the pyrazole ring.

The equilibrium between these forms is a dynamic process. clockss.org While mono-substituted pyrazoles can theoretically exist as five different tautomers, the substitution at the N1 position in this compound limits the possibilities compared to an unsubstituted pyrazole. mdpi.com The stability and prevalence of each tautomer can be influenced by the solvent, temperature, and pH. researchgate.net Computational studies on related systems suggest that the energy barrier for proton transfer in the absence of a catalyst like water can be significant, but the presence of water molecules can lower this barrier, facilitating the interconversion. researchgate.net

| Tautomer Name | Structural Description | Key Features |

| 5-Amino-1-carboxymethyl-1H-pyrazole | Aromatic pyrazole ring with an exocyclic -NH₂ group at C5. | Generally the most stable form. |

| 5-Imino-1-carboxymethyl-2,5-dihydro-1H-pyrazole | Non-aromatic dihydropyrazole ring with an exocyclic =NH group at C5. | Higher energy tautomer. |

Conformational analysis involves the study of different spatial arrangements of a molecule that arise from rotation about single bonds. For this compound, the most significant source of conformational isomerism (or rotamers) is the rotation around the single bond connecting the carboxymethyl group to the N1 atom of the pyrazole ring (N1-CH₂COOH).

The rotation around this N1-C bond can lead to different conformers, with their relative stabilities determined by steric and electronic interactions. The spatial relationship between the carboxymethyl group (-CH₂COOH) and the pyrazole ring, particularly the adjacent amino group at C5, is critical.

Key factors influencing the conformational preference include:

Steric Hindrance: Repulsive interactions between the bulky carboxymethyl group and the substituents on the pyrazole ring can destabilize certain conformations.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction could be the formation of a hydrogen bond between the carboxylic acid proton and the nitrogen of the amino group, or between an amino proton and the carbonyl oxygen of the carboxymethyl group. This would favor a more planar conformation.

Dipole-Dipole Interactions: The relative orientation of the dipoles associated with the C=O bond, the C-O bond, and the pyrazole ring will influence the conformational energy.

While specific experimental or high-level computational studies on the rotational barrier of this compound are not detailed in the provided context, analysis of similar systems, such as N-aryl or N-alkyl substituted heterocycles, shows that rotational barriers are typically low, suggesting that multiple conformations may exist in equilibrium at room temperature. ethz.chmdpi.com The exact preferred conformation, whether it is one where the carboxymethyl group is oriented away from the amino group to minimize steric clash or one that is stabilized by intramolecular interactions, would require dedicated spectroscopic (e.g., NOESY NMR) or computational analysis. mdpi.com

Advanced Spectroscopic and Analytical Research Methodologies Applied to 5 Amino 1 Carboxymethylpyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization Strategies

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution and the solid state. nih.govnih.gov For 5-amino-1-carboxymethylpyrazole, a combination of one-dimensional and multi-dimensional NMR techniques offers a comprehensive picture of its molecular framework.

Multi-Dimensional NMR Techniques for Complex Structure Elucidation

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, complex molecules often exhibit signal overlap. researchgate.net Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, resolve these ambiguities by revealing correlations between different nuclei. wikipedia.orgnptel.ac.in

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity within the carboxymethyl group (-CH₂COOH).

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra show correlations between protons and directly attached heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.org This technique is crucial for assigning the carbon signals of the pyrazole (B372694) ring and the carboxymethyl group by correlating them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is invaluable for establishing the connection between the carboxymethyl group and the pyrazole ring, as well as for confirming the substitution pattern on the ring itself.

| Technique | Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations through 2-3 bonds | Confirms connectivity within the carboxymethyl group. |

| HSQC | ¹H-X (X=¹³C, ¹⁵N) correlations through one bond | Assigns carbon signals of the pyrazole ring and carboxymethyl group. |

| HMBC | ¹H-X (X=¹³C, ¹⁵N) correlations through 2-4 bonds | Establishes connectivity between the carboxymethyl group and the pyrazole ring. |

Solid-State NMR Spectroscopy for Crystal Structure Insights

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline form. nih.govnih.govmarioschubert.ch By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can reveal details about the packing of this compound molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the amino and carboxylic acid groups. mdpi.comrsc.org Magic Angle Spinning (MAS) is a common technique used in ssNMR to average out anisotropic interactions and obtain higher resolution spectra. marioschubert.chmdpi.com

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. mdpi.comscispace.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). wiley-vch.denih.govmdpi.com This precision allows for the unambiguous determination of the elemental formula of this compound. The exact mass can be used to confirm the identity of the compound and to distinguish it from isomers.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

| Technique | Information Provided | Application to this compound |

| HRMS | Exact molecular mass and elemental formula | Confirms the identity and elemental composition of the compound. |

| MS/MS | Structural information from fragmentation patterns | Elucidates the connectivity of the molecule by observing characteristic losses of functional groups. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.comscispace.comlcms.cz The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and various C-N and C=C stretching and bending vibrations of the pyrazole ring. scielo.bruzh.chnist.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.govscispace.com It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. Raman spectra can be particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. researchgate.netrsc.orgarxiv.org

| Functional Group | Expected IR Absorption (cm⁻¹) (Approximate) | Expected Raman Shift (cm⁻¹) (Approximate) |

| N-H Stretch (Amino) | 3300-3500 | 3300-3500 |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | 1700-1725 |

| C=C/C=N Stretch (Pyrazole Ring) | 1500-1650 | 1500-1650 |

| C-N Stretch | 1250-1350 | 1250-1350 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. sci-hub.se This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. sci-hub.se For pyrazole derivatives, X-ray crystallography has been instrumental in confirming molecular geometries and understanding how substituents influence the crystal packing through interactions like hydrogen bonding.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected molecular conformation. For instance, the crystal structure of 5-amino-1-methyl-1H-pyrazole-4-carboxamide reveals a planar geometry, with the crystal lattice stabilized by intramolecular hydrogen bonds.

A detailed study on a similar compound, 5-amino-1-(2′,3′-O-isopropylidene-d-ribityl)-1H-imidazole-4-carboxamide, offers a representative example of the type of structural information obtained through X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic space group P21 with four independent molecules in the asymmetric unit. researchgate.net The conformation of these molecules is largely dictated by intramolecular hydrogen bonds. researchgate.net

Below is a table summarizing the crystallographic data for this related imidazole (B134444) derivative, which can serve as a model for understanding the solid-state structure of similar 5-aminopyrazole compounds.

Interactive Data Table: Crystallographic Data for 5-amino-1-(2′,3′-O-isopropylidene-D-ribityl)-1H-imidazole-4-carboxamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₂₀N₄O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.627 |

| b (Å) | 18.929 |

| c (Å) | 13.085 |

| β (°) | 93.67 |

| Volume (ų) | 2873.9 |

| Z | 8 |

This data is for a related imidazole derivative and is presented as a representative example.

Chromatographic Methodologies for Purity Assessment and Separation in Research

Chromatography is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. researchgate.net For a compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable for assessing purity and isolating the compound from reaction mixtures or impurities.

HPLC is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds. researchgate.net Given the polar nature of this compound, stemming from its amino and carboxylic acid groups, reversed-phase (RP) and hydrophilic interaction chromatography (HILIC) are suitable HPLC modes.

Method development for aminopyrazoles often involves careful selection of the column and mobile phase to achieve optimal separation. For instance, Primesep columns, which operate in mixed-mode, can be effective for retaining and separating polar compounds like aminopyrazoles. The retention is controlled by a combination of reversed-phase and ion-exchange mechanisms, influenced by the concentration of acid and buffer in the mobile phase. sielc.com

A study on the analysis of a related compound, 5-amino-1-methyl quinolinium, utilized a C18 column with a gradient mobile phase of water and acetonitrile (B52724) containing 0.1% formic acid. nih.gov This approach is common for polar, ionizable compounds, where the formic acid acts as a mobile phase modifier to improve peak shape and retention.

The table below outlines typical parameters for the HPLC analysis of aminopyrazole derivatives.

Interactive Data Table: Exemplar HPLC Method Parameters for Aminopyrazole Analysis

| Parameter | Description |

| Column | Primesep A; C18 (e.g., ACE® Excel™ C18, 2 μm, 50 × 2.1 mm) sielc.comnih.gov |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid (Gradient elution) nih.gov |

| Flow Rate | Typically 0.2-1.0 mL/min |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) nih.govmyfoodresearch.com |

| Temperature | Ambient or controlled (e.g., 25-40 °C) arxiv.org |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. researchgate.netresearch-solution.com However, compounds like this compound, which are polar and contain active hydrogens in their amino and carboxyl groups, are not sufficiently volatile for direct GC analysis. sigmaaldrich.comthermofisher.com These functional groups can lead to poor peak shape, low response, and thermal decomposition in the GC inlet. thermofisher.com

To overcome these limitations, derivatization is a necessary step. researchgate.netresearch-solution.com This process chemically modifies the analyte to increase its volatility and thermal stability. sigmaaldrich.com Common derivatization techniques for compounds with active hydrogens include:

Silylation: This is a widely used method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. sigmaaldrich.comthermofisher.com

Acylation: This involves the introduction of an acyl group, often using fluorinated anhydrides, to convert amines and alcohols into more volatile esters and amides. research-solution.comjfda-online.com

While there is no specific experimental data for the GC analysis of this compound, a predicted GC-MS spectrum exists for the related compound 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid after derivatization with three TMS groups. hmdb.ca This prediction suggests that silylation is a viable strategy for making such compounds amenable to GC-MS analysis.

The table below summarizes a general approach for the GC analysis of aminopyrazole-like compounds following derivatization.

Interactive Data Table: General GC Method Parameters for Derivatized Aminopyrazoles

| Parameter | Description |

| Derivatization Reagent | Silylation agents (e.g., MSTFA, BSTFA, MTBSTFA) sigmaaldrich.comthermofisher.com |

| Column | Low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane like TR-5 or SLB-5ms) sigmaaldrich.comthermofisher.com |

| Injector Temperature | 250-300 °C |

| Carrier Gas | Helium or Hydrogen |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) thermofisher.com |

Theoretical and Computational Chemistry Investigations of 5 Amino 1 Carboxymethylpyrazole

Electronic Structure and Molecular Orbital Analysis

The electronic structure and molecular orbitals of a compound are fundamental to its chemical behavior. Computational methods offer a powerful lens through which to examine these properties for 5-Amino-1-carboxymethylpyrazole.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine its ground state properties. irjweb.com These calculations can predict optimized molecular geometry, including bond lengths and angles, providing a theoretical structure that can be compared with experimental data from techniques like X-ray crystallography for related molecules. nih.gov

DFT also allows for the calculation of various electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly important as it identifies the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. irjweb.com

Ab Initio Methods for Electronic Excitation Analysis

Ab initio methods are a class of computational chemistry methods based on quantum mechanics. Unlike DFT, which uses an approximate functional for the exchange-correlation energy, ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods are employed to study the excited states of molecules. mdpi.com

For this compound, ab initio calculations can provide information on electronic transitions, such as the energies and oscillator strengths of these transitions. This is crucial for understanding the compound's absorption spectrum and its behavior upon interaction with light. The study of electronic excitations can reveal how the molecule's structure and electronic distribution change in its excited states, which is vital for applications in areas like photochemistry and materials science. mdpi.com

HOMO-LUMO Gap Determination and Significance for Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.netwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netajchem-a.com This indicates a higher propensity to engage in chemical reactions. Conversely, a large HOMO-LUMO gap implies higher stability and lower chemical reactivity. irjweb.com For this compound, the HOMO-LUMO gap, calculated using methods like DFT, provides valuable insights into its reactivity profile, helping to predict how it will interact with other chemical species. irjweb.comwuxibiology.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2449 |

| Electronegativity (χ) | 4.05315 |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule.

Computational methods can systematically rotate the rotatable bonds in the molecule, such as the bond connecting the carboxymethyl group to the pyrazole ring, and calculate the energy at each step. This process generates a PES that reveals the low-energy conformations (local minima) and the transition states (saddle points) connecting them. Understanding the preferred conformations is crucial as it determines how the molecule can interact with biological targets or other reactants. For instance, crystallographic studies of similar pyrazole derivatives have provided insights into their planar geometries and the influence of substituents on their conformation.

Reaction Mechanism Elucidation through Computational Modeling

For example, in the synthesis of pyrazole derivatives, computational studies can model the cyclocondensation reaction to understand the regioselectivity and the factors influencing the reaction yield. scirp.org DFT calculations can be used to locate the transition state structures and calculate the activation energies for different possible reaction pathways. This information helps in optimizing reaction conditions to favor the desired product. For instance, understanding the mechanism of the Michael-type addition reaction used in the synthesis of related pyrazoles can lead to improved synthetic strategies. scirp.org

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Derivation for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by identifying molecular descriptors that correlate with the observed activity. For this compound and its analogs, QSAR studies can predict their potential biological activities, such as anticancer or anti-inflammatory effects. researchgate.net

The first step in a QSAR study is the calculation of a wide range of molecular descriptors. These can be categorized as:

Electronic descriptors: Derived from quantum chemical calculations, these include HOMO and LUMO energies, dipole moment, and atomic charges. dergipark.org.tr

Steric descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: These quantify the molecule's lipophilicity, with the octanol-water partition coefficient (logP) being a common example. dergipark.org.tr

Topological descriptors: These are numerical values derived from the 2D representation of the molecule.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the QSAR model. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds. researchgate.net

| Descriptor Type | Example Descriptor | Significance |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Relates to chemical reactivity and ability to participate in charge-transfer interactions. dergipark.org.tr |

| Steric | Molecular Volume | Influences how the molecule fits into a binding site. dergipark.org.tr |

| Hydrophobic | Octanol-Water Partition Coefficient (logP) | Affects membrane permeability and distribution in biological systems. dergipark.org.tr |

| Topological | Wiener Index | Captures information about molecular branching. |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the dynamic nature and intermolecular interactions of this compound. This technique models the movement of atoms and molecules over time, providing a detailed view of conformational changes, solvent effects, and binding events. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, a significant body of research on aminopyrazole derivatives provides a strong foundation for understanding its probable behavior. acs.org

MD simulations of pyrazole derivatives have been instrumental in drug discovery and materials science. encyclopedia.pub These studies typically analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). RMSD is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame, offering insights into the structural stability of the molecule or a protein-ligand complex over the simulation time. RMSF, on the other hand, reveals the flexibility of different parts of the molecule. For pyrazole derivatives interacting with biological targets, these simulations have been used to assess the stability of the ligand within the binding pocket. acs.org

The intermolecular interactions of aminopyrazole derivatives are a key focus of computational studies due to their significant role in biological activity. acs.orgresearchgate.net The pyrazole ring, with its adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor. encyclopedia.pub The amino group and the carboxymethyl group of this compound further enhance its potential for forming multiple hydrogen bonds and other electrostatic interactions. Studies on related aminopyrazoles have shown their ability to form stable complexes with peptides, often influencing their secondary structure, such as stabilizing β-sheet conformations. acs.orgnih.gov These interactions are crucial for the molecule's ability to bind to biological receptors.

The following table illustrates the types of intermolecular interactions that could be predicted for a pyrazole derivative in the active site of a protein, based on findings from computational studies of similar compounds.

| Amino Acid Residue | Interaction Type | Interacting Group on Pyrazole Derivative | Typical Distance (Å) |

|---|---|---|---|

| Aspartate (ASP) | Hydrogen Bond | Amino Group (-NH2) | 2.8 - 3.5 |

| Glutamate (GLU) | Hydrogen Bond | Pyrazole Ring Nitrogen | 2.9 - 3.6 |

| Arginine (ARG) | Hydrogen Bond / Salt Bridge | Carboxymethyl Group (-COOH) | 2.7 - 4.0 |

| Phenylalanine (PHE) | π-π Stacking | Pyrazole Ring | 3.5 - 4.5 |

| Leucine (LEU) | Hydrophobic Interaction | Pyrazole Ring | 3.0 - 5.0 |

| Serine (SER) | Hydrogen Bond | Carboxymethyl Group (-COOH) | 2.8 - 3.4 |

Applications of 5 Amino 1 Carboxymethylpyrazole in Chemical Science and Technology

Building Block in Complex Organic Synthesis

5-Amino-1-carboxymethylpyrazole is a versatile heterocyclic compound valued in organic synthesis for its multiple reaction sites. Its structure, featuring a nucleophilic amino group, a pyrazole (B372694) ring, and a carboxylic acid function, allows it to serve as a foundational unit for constructing more elaborate molecular architectures.

Precursor for Advanced Heterocyclic Scaffolds

The bifunctional nature of 5-aminopyrazoles, including this compound and its derivatives, makes them ideal starting materials for the synthesis of fused heterocyclic systems. researchgate.netbeilstein-journals.org These compounds can act as binucleophiles, where the 5-amino group and the endocyclic N2 nitrogen can react with 1,3-dielectrophiles to build new rings. beilstein-journals.org This reactivity is extensively used to create a variety of condensed heterocycles, particularly pyrazolo[1,5-a]pyrimidines.

The general synthetic strategy involves the cyclocondensation of the 5-aminopyrazole with β-dicarbonyl compounds or their equivalents. For instance, the reaction of a 5-aminopyrazole with a β-ketoester in a suitable solvent, often under acidic or thermal conditions, leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. The carboxymethyl group at the N1 position can be retained or modified in these subsequent products, influencing their physical and chemical properties. These fused scaffolds are of significant interest as they form the core of many biologically active molecules. mdpi.com

Table 1: Synthesis of Fused Heterocycles from 5-Aminopyrazole Derivatives

| Starting 5-Aminopyrazole | Reagent | Conditions | Fused Heterocycle Product |

|---|---|---|---|

| 5-amino-1-aryl-pyrazole | β-Ketoester | Acetic Acid, Reflux | Pyrazolo[1,5-a]pyrimidine |

| 5-aminopyrazole | 1,3-Diketone | Ethanol (B145695), Reflux | Pyrazolo[1,5-a]pyrimidine |

| 5-aminopyrazole | Malononitrile (B47326) Dimer | Pyridine, Heat | Pyrazolo[1,5-a]pyrimidine |

This table presents generalized reactions for the 5-aminopyrazole class, illustrating the common pathways to fused systems.

Intermediate in the Synthesis of Natural Product Analogs

The structural motifs present in this compound are found in various natural products and their synthetic analogs, particularly those in the nucleoside family. Pyrazole-based nucleosides are designed as mimics of natural purine (B94841) or pyrimidine (B1678525) nucleosides and often exhibit potent biological activities.

A key example is the use of pyrazole intermediates, structurally related to this compound, in the synthesis of analogs of AICA riboside (5-Aminoimidazole-4-carboxamide ribonucleoside), a naturally occurring intermediate in purine biosynthesis. researchgate.net In these syntheses, a protected ribose sugar is first coupled to a pyrazole heterocycle. The amino group at the C5 position and a functional group at C4 (often a nitrile or ester, analogous to the carboxymethyl group) are then chemically elaborated. For example, 5-amino-1-(β-D-ribofuranosyl)pyrazole-4-carbonitrile, a close analog, can be synthesized and subsequently converted into various carboxamide or ester derivatives, mimicking the structure of natural nucleosides. researchgate.net These transformations highlight the role of the aminopyrazole core as a crucial intermediate for creating complex biomimetic molecules.

Ligand Design in Coordination Chemistry and Catalysis

The molecular structure of this compound contains multiple potential donor atoms—the two nitrogen atoms of the pyrazole ring, the nitrogen of the amino group, and the oxygen atoms of the carboxylate group. This makes it an excellent candidate for use as a multidentate ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. uni-wuerzburg.deoist.jp

Synthesis and Characterization of Metal Complexes

Metal complexes of ligands similar to this compound are typically synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or sulfates) in a solvent like water or ethanol. nih.govijper.orgmdpi.com The reaction mixture is often heated to facilitate the coordination process, and the resulting complex may precipitate from the solution upon cooling or addition of another solvent.

Characterization of these complexes is performed using a suite of analytical techniques to confirm their structure and composition.

Infrared (IR) Spectroscopy: This technique is used to identify which functional groups of the ligand are involved in bonding with the metal. A shift in the stretching frequencies of the C=O (carbonyl), -NH2 (amino), or C=N (pyrazole ring) groups upon complexation provides direct evidence of coordination. nih.govmedjpps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can show changes in the chemical shifts of the ligand's protons and carbons upon coordination. medjpps.com

Elemental Analysis: This analysis determines the percentages of carbon, hydrogen, and nitrogen in the complex, allowing for the verification of its empirical formula. ijper.org

Table 2: Representative Characterization Data for a Hypothetical [Cu(this compound)₂] Complex

| Technique | Observation | Interpretation |

|---|---|---|

| Elemental Analysis | C, H, N percentages match calculated values | Confirms the 1:2 metal-to-ligand stoichiometry |

| IR Spectroscopy | Shift of ν(C=O) to lower frequency; shift of ν(N-H) | Indicates coordination through carboxylate oxygen and amino nitrogen |

| UV-Vis Spectroscopy | Appearance of d-d transition bands | Confirms the presence of the Cu(II) center in a specific coordination environment |

Investigation of Coordination Modes and Binding Sites

This compound offers a variety of potential binding sites, leading to several possible coordination modes. researchgate.net The specific mode adopted depends on factors such as the identity of the metal ion, the reaction pH, and the presence of other coordinating molecules. nih.govrsc.org

Common coordination modes observed for analogous ligands include: mdpi.com

Monodentate Coordination: The ligand binds to the metal through a single atom, typically one of the carboxylate oxygens or the N4 nitrogen of the pyrazole ring.

Bidentate Chelation: The ligand forms a stable ring with the metal ion. A common mode involves one carboxylate oxygen and the N4 nitrogen, forming a five-membered chelate ring. mdpi.com Another possibility is chelation through the amino nitrogen and the N4 nitrogen.

Bridging Coordination: The ligand can bridge two metal centers. This often occurs through the carboxylate group, where each oxygen atom coordinates to a different metal ion, or through the pyrazole ring, using its two different nitrogen atoms. researchgate.net

Studies on structurally similar ligands, such as 3-amino-1H-1,2,4-triazole-5-carboxylic acid, have shown that the N,O-bidentate chelating mode is very common, forming robust five-membered rings with metals like zinc, manganese, and iron. mdpi.com This suggests that this compound would readily adopt a similar chelating fashion, utilizing its N4 pyrazole nitrogen and an oxygen from the carboxymethyl group.

Application as Ligands in Homogeneous and Heterogeneous Catalysis

Metal complexes are at the heart of catalysis, and the design of the ligand is crucial for controlling the catalyst's activity and selectivity. uclouvain.benih.gov While homogeneous catalysis involves catalysts dissolved in the reaction medium, heterogeneous catalysis uses catalysts in a different phase. uclouvain.be Ligands like this compound can be used to create both types of catalysts.

In homogeneous catalysis , soluble metal complexes of this compound can be used to catalyze organic transformations. For example, copper complexes with polydentate nitrogen- and oxygen-containing ligands have been shown to catalyze oxidation reactions, such as the oxidation of catechols to quinones, mimicking the function of catechol oxidase enzymes. uu.nl The specific coordination environment provided by the ligand influences the redox potential of the metal center and its ability to interact with substrates.

For heterogeneous catalysis , the ligand or its metal complex can be anchored to a solid support, such as silica (B1680970) or a polymer resin. This "heterogenization" of a homogeneous catalyst combines the high selectivity of the molecular catalyst with the practical advantages of a solid catalyst, such as easy separation from the reaction products and potential for recycling. The carboxymethyl group of this compound provides a convenient handle for covalent attachment to functionalized solid supports.

Development of Chemo-Sensors and Probes

The development of chemical sensors and probes for detecting specific ions and molecules is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. Pyrazole derivatives have emerged as a particularly promising class of compounds for this purpose due to their inherent photophysical properties, synthetic accessibility, and strong coordination capabilities with metal ions. nih.govnih.govresearchgate.netrsc.org

The structure of this compound is particularly well-suited for sensor design. The pyrazole ring itself can act as a fluorophore, while the nitrogen atoms of the pyrazole, along with the exocyclic amino and carboxymethyl groups, provide multiple donor sites for chelating metal ions. nih.gov This coordination event can modulate the electronic properties of the pyrazole system, leading to a detectable change in its fluorescence or color, a mechanism often referred to as "turn-on" or "turn-off" sensing. bohrium.comresearchgate.netrsc.org

Research has demonstrated the efficacy of various functionalized pyrazoles as selective chemosensors for a range of metal ions. For instance, pyrazole-based probes have been successfully designed for the sensitive detection of biologically and environmentally important cations such as Al³⁺, Fe³⁺, Cr³⁺, Zn²⁺, and Hg²⁺. nih.govresearchgate.netrsc.org The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and enhances fluorescence emission. researchgate.net In many reported sensors, the pyrazole core is combined with other fluorescent moieties or functional groups like Schiff bases, rhodamine, or coumarin (B35378) to fine-tune the photophysical response. nih.govresearchgate.netrsc.org

Given these precedents, this compound could be a valuable precursor for novel chemosensors. The carboxymethyl group offers a strong binding site for hard metal cations, while the amino group can be readily modified to incorporate other signaling units or to modulate the selectivity and sensitivity of the sensor. The combination of these features within a single molecule allows for the rational design of probes for specific target analytes.

| Pyrazole Derivative Type | Target Ion(s) | Sensing Mechanism | Key Structural Features | Reference |

|---|---|---|---|---|

| Rhodamine-Pyrazole Conjugate | Al³⁺, Fe³⁺, Cr³⁺ | Colorimetric & 'OFF-ON' Fluorescence | Spirocyclic rhodamine ring opening upon metal binding | rsc.org |

| Pyrazole-Pyrazoline Schiff Base | Hg²⁺ | Colorimetric & 'Turn-on' Fluorescence (CHEF) | Schiff base and rhodamine 6G linked to a pyrazole derivative | researchgate.net |

| Coumarin-Pyrazole Derivative | Cr³⁺ | Colorimetric & Absorbance Shift | Extended π-conjugation with coumarin fluorophore | nih.gov |

| Simple Pyrazole Derivatives | Zn²⁺, Cd²⁺, Fe³⁺, Fe²⁺ | 'Turn-on' Fluorescence | Derived from chalcone (B49325) precursors | rsc.org |

| Pyrazole-Porphyrin Conjugates | Zn²⁺, Cu²⁺, Ag⁺ | Ratiometric Fluorescence & Colorimetric | Porphyrin macrocycle linked to pyrazole units | acs.org |

Role in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry, the study of systems held together by non-covalent interactions, relies on the predictable and directional bonding between molecular components. The 1H-pyrazole ring is an excellent building block for supramolecular assembly due to its capacity to act as both a hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen atom). mdpi.com This dual functionality allows pyrazoles to form robust and predictable hydrogen-bonded patterns, such as dimers and catemers (polymeric chains). mdpi.com

The structure of this compound is exceptionally well-equipped for directing self-assembly. It contains three distinct and highly effective hydrogen-bonding functionalities:

The Pyrazole Ring: As mentioned, the N-H group is a reliable hydrogen bond donor.

The Carboxylic Acid Group: This group is a powerful hydrogen bond donor (-OH) and acceptor (C=O). It is well-documented that carboxylic acids and N-unsubstituted pyrazoles readily form highly stable and predictable heterosynthons. rsc.orgacs.orgrsc.org

The Amino Group: The -NH₂ group provides two additional hydrogen bond donors. Aminopyrazoles are known to form extended networks, including "hydrogen bond 'zipper'" structures that enhance binding to receptors or other molecules. acs.orgtandfonline.com

The combination of these groups on a single, semi-rigid scaffold allows for the formation of complex and hierarchical supramolecular architectures. The interaction between the carboxylic acid of one molecule and the pyrazole ring of another can lead to the formation of one-dimensional tapes or two-dimensional sheets. rsc.orgacs.org The amino group can then direct the assembly of these primary structures into more complex three-dimensional networks through further hydrogen bonding. mdpi.comacs.org The study of how these different functional groups compete and cooperate in forming non-covalent bonds is a key area of crystal engineering and materials design. rsc.orgmdpi.com The ability to form such varied and stable assemblies makes this compound a highly attractive candidate for designing new crystalline materials, gels, and other functional soft materials. mdpi.com

| Interacting Functional Groups | Resulting Supramolecular Synthon | Significance | Reference |

|---|---|---|---|

| Pyrazole (N-H) and Carboxylic Acid (C=O) | Acid-Pyrazole Heterosynthon | A robust and highly predictable interaction for building extended networks. | acs.orgrsc.org |

| Carboxylic Acid (O-H) and Carboxylic Acid (C=O) | Carboxylic Acid Dimer | A common and stable homosynthon that often competes with heterosynthon formation. | rsc.org |

| Pyrazole (N-H) and Pyrazole (N:) | Pyrazole Catemer or Dimer | Forms chains or discrete pairs, fundamental to pyrazole-based assemblies. | mdpi.com |

| Amino Group (N-H) and Pyrazole (N:) | Amino-Pyrazole Heterosynthon | Creates complex 2D sheets through mixed cycles. | mdpi.com |

| Amino Group (N-H) and Carboxylic Acid (C=O) | Amine-Acid Heterosynthon | Another strong interaction contributing to network formation. | acs.orgnih.gov |

Integration into Advanced Materials and Polymer Science as Monomeric Units

The development of advanced polymers with tailored properties—such as thermal stability, conductivity, or specific biological interactions—is a cornerstone of materials science. The selection of the monomeric unit is critical as it dictates the fundamental characteristics of the resulting polymer. This compound presents itself as a highly promising monomer due to the presence of two distinct and reactive functional groups: a primary amine (-NH₂) and a carboxylic acid (-COOH).

These two groups are the classic components for step-growth polymerization, specifically for the synthesis of polyamides. Through a condensation reaction, the amino group of one monomer can react with the carboxylic acid group of another, forming an amide bond and releasing a molecule of water. The repetition of this process would lead to a polyamide chain where the pyrazole ring is an integral part of the polymer backbone.

The incorporation of the pyrazole heterocycle into the polymer backbone is significant for several reasons:

Rigidity and Thermal Stability: The aromatic and rigid nature of the pyrazole ring can impart high thermal stability and mechanical strength to the resulting polymer, similar to other aramids.

Functionality: The pyrazole ring itself is not inert. The remaining nitrogen atom can act as a coordination site for metal ions, allowing for the creation of metal-containing polymers or materials whose properties can be modulated by metal complexation.

Conductivity: There is precedent for creating electrically conducting polymers from aminopyrazole derivatives, suggesting that polypyrazoles derived from this monomer could have interesting electronic properties for applications in organic electronics or solar cells. google.com

Biological Activity: Pyrazole-based polymers have been investigated for their antimicrobial properties. nih.gov Polymers incorporating the this compound unit could be designed for biomedical applications where antimicrobial surfaces or materials are required.

Furthermore, pyrazole derivatives have been used as building blocks for microporous organic polymers (MOPs), which have applications in gas capture and catalysis. acs.org The defined geometry and functionality of this compound make it a candidate for the synthesis of such porous materials through different polymerization strategies.

| Polymer Type / Material | Monomer/Building Block | Polymerization Method | Potential Application | Reference |

|---|---|---|---|---|

| Electrically Conducting Polypyrazoles | Substituted Aminopyrazole Derivatives | Oligomerization/Polymerization (unspecified) | Photovoltaic cells (n-dopable acceptors) | google.com |

| Microporous Organic Polymer (MOP) | 3,5-diphenyl-1H-pyrazole | Scholl Coupling Polymerization | CO₂ capture, Catalysis support | acs.org |

| Amphiphilic Pyrazole-g-Poly(glycidyl methacrylate) | Pyrazole derivative grafted to polymer | Grafting polymerization | Antimicrobial agents | nih.gov |

| Polyamides | This compound (proposed) | Condensation Polymerization | High-performance materials, functional membranes | (Inferred) |

Future Research Directions and Unexplored Avenues for 5 Amino 1 Carboxymethylpyrazole Research

Discovery of Novel and Efficient Synthetic Routes

Current synthetic methods for 5-Amino-1-carboxymethylpyrazole and its derivatives, though effective, often present opportunities for improvement in terms of efficiency, cost-effectiveness, and environmental impact. Early routes involved cyclocondensation reactions, which have been refined over time. For instance, a one-pot synthesis of related 5-amino-1-arylpyrazole-4-carbonitriles has been demonstrated with yields between 47-84%. More recent advancements have focused on green chemistry principles.

Future research will likely focus on developing novel synthetic strategies that offer higher yields, utilize less hazardous reagents, and operate under milder reaction conditions. The exploration of catalytic systems, including biocatalysis and novel nanocatalysts, could lead to more sustainable and atom-economical synthetic pathways. Additionally, the development of modular synthetic approaches would enable the rapid generation of diverse libraries of this compound analogs for screening and optimization. nih.gov

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of the this compound scaffold has been primarily investigated in the context of its application as a building block for more complex molecules. However, a comprehensive understanding of its intrinsic reactivity and potential for novel chemical transformations is still evolving.

Future research should aim to systematically explore the reactivity of the pyrazole (B372694) ring, the amino group, and the carboxymethyl substituent. This could involve investigating its behavior in various reaction types, such as cycloadditions, multicomponent reactions, and C-H functionalization reactions. Uncovering new transformation pathways will not only expand the synthetic utility of this compound but may also lead to the discovery of unexpected and valuable new chemical entities. For example, acetylenyl pyrazoles are known to be valuable intermediates due to the triple bond's susceptibility to a wide range of reactions. researchgate.net

Advanced Computational Modeling for Structure-Property Relationships and Reaction Prediction

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel compounds. While some computational studies on related pyrazole structures exist, a dedicated and in-depth computational analysis of this compound is a promising avenue for future research.

Advanced computational modeling can be employed to:

Predict Physicochemical Properties: Accurately forecast properties such as solubility, pKa, and lipophilicity, which are crucial for various applications.

Elucidate Structure-Activity Relationships (SAR): Docking simulations and quantitative structure-activity relationship (QSAR) studies can reveal key structural features responsible for biological activity, guiding the design of more potent and selective analogs. mdpi.com